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molecular formula C8H7Cl2NO2 B041384 N-(2,4-dichloro-5-hydroxyphenyl)acetamide CAS No. 67669-19-6

N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Cat. No. B041384
M. Wt: 220.05 g/mol
InChI Key: KKTTWHOBHAIWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05136868

Procedure details

A stirred mixture of 35.0 g (0.16 mole) of 2,4-dichloro-5-hydroxyacetanilide, 33.1 g (0.24 mole) of potassium carbonate, and 34.1 g (0.24 mole) of methyl iodide in 300 mL of acetone was heated at reflux for approximately 18 hours. The mixture was cooled and filtered. The filtrate was evaporated under reduced pressure to leave 37.4 g of 2,4-dichloro-5-methoxyacetanilide as a solid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
33.1 g
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:7]([OH:13])[CH:6]=1)=[O:3].[C:14](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[CH3:1][C:2]([NH:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:7]([O:13][CH3:14])[CH:6]=1)=[O:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
CC(=O)NC1=CC(=C(C=C1Cl)Cl)O
Name
Quantity
33.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
34.1 g
Type
reactant
Smiles
CI
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for approximately 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 37.4 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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